molecular formula C13H14F5NO B13044571 Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether

Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether

Katalognummer: B13044571
Molekulargewicht: 295.25 g/mol
InChI-Schlüssel: WJYDHEHVCXIAAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether is a complex organic compound characterized by the presence of a pentafluoroethyl group attached to a pyrrolidinyl ring, which is further connected to a phenyl ether moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring and the introduction of the pentafluoroethyl group. The key steps include:

    Formation of the Pyrrolidinyl Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Pentafluoroethyl Group: This step involves the use of pentafluoroethylating agents under specific reaction conditions to ensure the selective introduction of the pentafluoroethyl group.

    Coupling with Phenyl Ether: The final step involves the coupling of the pyrrolidinyl intermediate with a phenyl ether derivative, typically using a coupling reagent such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ether or pyrrolidinyl ring are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.

    Industry: Used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.

Wirkmechanismus

The mechanism by which Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether exerts its effects involves interactions with specific molecular targets. The pentafluoroethyl group may enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The pyrrolidinyl ring may contribute to binding affinity and specificity, while the phenyl ether moiety may facilitate interactions with aromatic residues in target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pentafluoroethyl methyl ether: Shares the pentafluoroethyl group but lacks the pyrrolidinyl and phenyl ether moieties.

    Fluorinated pyrrolidines: Compounds with similar pyrrolidinyl structures but different substituents.

    Phenyl ethers: Compounds with similar phenyl ether structures but different substituents on the aromatic ring.

Uniqueness

Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether is unique due to the combination of the pentafluoroethyl group, pyrrolidinyl ring, and phenyl ether moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C13H14F5NO

Molekulargewicht

295.25 g/mol

IUPAC-Name

2-(4-methoxyphenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine

InChI

InChI=1S/C13H14F5NO/c1-20-10-5-3-9(4-6-10)11(7-2-8-19-11)12(14,15)13(16,17)18/h3-6,19H,2,7-8H2,1H3

InChI-Schlüssel

WJYDHEHVCXIAAK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2(CCCN2)C(C(F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.